Betaine salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

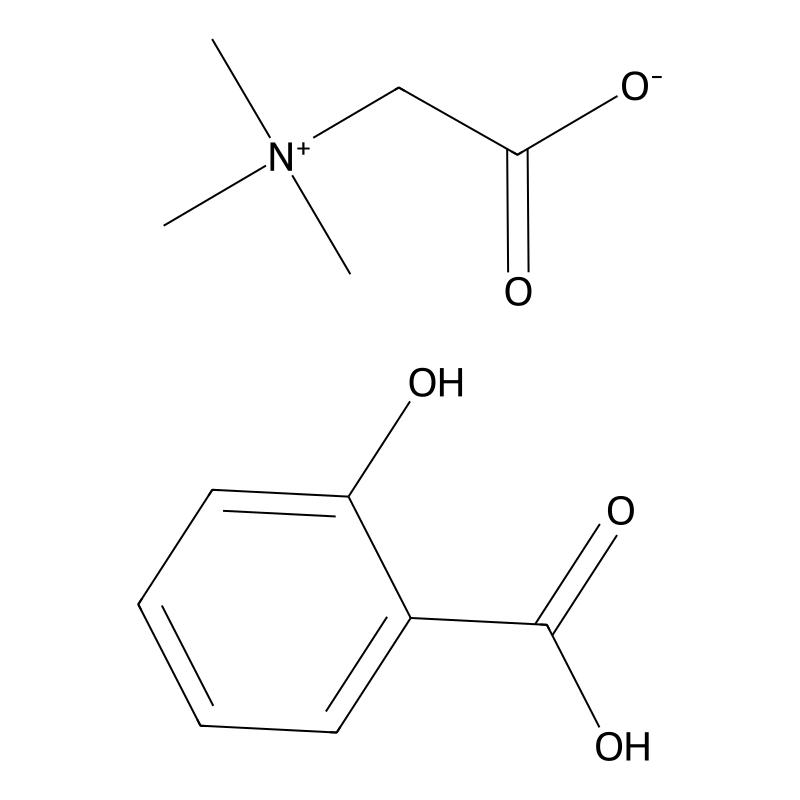

Betaine salicylate is an organic compound formed by the reaction of betaine, a naturally occurring compound derived from sugar beets, and salicylic acid, a well-known beta hydroxy acid. Its chemical formula is C₁₂H₁₇NO₅, and it has a molecular weight of 255.26 g/mol. Betaine salicylate is characterized as a keratolytic agent, which means it helps in the exfoliation of dead skin cells while being gentler on the skin compared to traditional salicylic acid. This compound is often used in cosmetic formulations due to its moisturizing properties and ability to improve skin texture and tone without causing irritation .

The synthesis of betaine salicylate involves an esterification reaction where the carboxyl group of salicylic acid reacts with the hydroxyl group of betaine. This reaction results in the formation of a new molecular entity that combines the properties of both components. The reaction can be summarized as follows:

This process not only forms betaine salicylate but also enhances its stability and efficacy in skincare formulations .

Betaine salicylate can be synthesized through various methods:

- Natural Extraction: Betaine can be extracted from sugar beets or other natural sources, while salicylic acid can be derived from willow bark or produced synthetically.

- Chemical Synthesis: The most common method involves laboratory synthesis where betaine and salicylic acid are reacted under controlled conditions to ensure purity and consistency. This method often utilizes solvents like methanol or ethanol to facilitate the reaction .

Betaine salicylate is widely used in cosmetic and personal care products due to its multifaceted benefits:

- Skin Care Products: It is incorporated into cleansers, toners, exfoliants, and moisturizers for its exfoliating and hydrating properties.

- Anti-Acne Formulations: Due to its antimicrobial action, it is commonly found in products aimed at treating acne.

- Leave-On Treatments: Its mild nature allows it to be effectively used in leave-on treatments without causing irritation .

Several compounds share similarities with betaine salicylate, particularly in their roles as exfoliants or skin conditioners. Here are some notable examples:

| Compound Name | Chemical Structure | Key Properties | Unique Aspects |

|---|---|---|---|

| Salicylic Acid | C₇H₆O₃ | Strong exfoliant, anti-inflammatory | More potent but can cause irritation |

| Glycolic Acid | C₂H₄O₃ | Exfoliating agent, improves skin texture | Alpha hydroxy acid; more aggressive than betaine |

| Lactic Acid | C₃H₆O₃ | Hydrating exfoliant | Milder than glycolic acid, suitable for sensitive skin |

| Beta Hydroxy Acid | General class (e.g., Salicylic Acid) | Keratolytic properties | Betaine salicylate offers gentler action |

Betaine salicylate stands out due to its dual action as both an exfoliant and a moisturizer while being less irritating than its counterparts. Its unique composition allows it to provide sustained benefits without compromising skin barrier function .

Molecular Formula and Composition (C12H17NO5)

Betaine salicylate is an organic compound with the molecular formula C12H17NO5, representing a molecular weight of 255.27 grams per mole [1] [2]. This compound consists of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms, forming a complex salt structure through the combination of two distinct moieties [3]. The Chemical Abstracts Service registry number for betaine salicylate is 17671-53-3, establishing its unique chemical identity in scientific databases [4] [5].

The molecular composition reflects the union of betaine (trimethylglycine) with salicylic acid in a one-to-one molar ratio . The compound exhibits a systematic name of carboxymethyl(trimethyl)azanium 2-carboxyphenolate, which accurately describes the ionic nature of the complex [7]. The International Union of Pure and Applied Chemistry name identifies the compound as carboxymethyl(trimethyl)azanium;2-carboxyphenolate, emphasizing the zwitterionic character of the betaine component and the phenolate form of the salicylic acid component [8].

Table 1: Molecular Composition Data

| Component | Count | Percentage by Mass |

|---|---|---|

| Carbon | 12 | 56.47% |

| Hydrogen | 17 | 6.71% |

| Nitrogen | 1 | 5.49% |

| Oxygen | 5 | 31.33% |

The elemental analysis reveals that carbon constitutes the largest percentage of the molecular mass, followed by oxygen, hydrogen, and nitrogen [1] [2]. This distribution reflects the organic nature of the compound with significant heteroatom content contributing to its unique physicochemical properties [9].

Structural Characterization and Functional Group Analysis

The structural architecture of betaine salicylate encompasses multiple distinct functional groups that contribute to its overall chemical behavior [10]. The betaine moiety contains a quaternary ammonium group [(CH3)3N+] attached to a carboxylate group (COO-), forming a zwitterionic structure [11] [13]. This trimethylglycine component exists as an inner salt, where the positive charge on the nitrogen atom is balanced by the negative charge on the carboxylate group [15].

The salicylic acid component contributes a phenolic hydroxyl group and a carboxylic acid group in an ortho relationship on the benzene ring [14] [16]. Nuclear magnetic resonance spectroscopy analysis reveals characteristic chemical shifts for the aromatic protons, with signals appearing between 6.5 and 8.5 parts per million, indicating the presence of an ortho-disubstituted benzene ring [20]. The phenolic hydroxyl proton exhibits a distinctive chemical shift due to intramolecular hydrogen bonding with the carboxyl group [20].

Fourier transform infrared spectroscopy demonstrates the presence of characteristic absorption bands for each functional group [10]. The carboxylic acid groups exhibit carbonyl stretching vibrations at approximately 1630-1660 wavenumbers, while the phenolic hydroxyl group shows a broad absorption band at 2530-3240 wavenumbers due to hydrogen bonding interactions [10]. The quaternary ammonium group of the betaine component displays characteristic carbon-hydrogen stretching vibrations around 3020 wavenumbers [10].

Table 2: Functional Group Identification

| Functional Group | Location | Characteristic Features |

|---|---|---|

| Quaternary Ammonium | Betaine moiety | (CH3)3N+ center |

| Carboxylate | Betaine moiety | COO- group |

| Phenolic Hydroxyl | Salicylic acid | Ortho to carboxyl |

| Carboxylic Acid | Salicylic acid | COOH group |

| Aromatic Ring | Salicylic acid | Benzene with substituents |

The molecular structure exhibits planarity in the salicylic acid component due to the aromatic ring system and intramolecular hydrogen bonding [10]. The betaine component adopts a configuration that maximizes electrostatic interactions while minimizing steric hindrance [15].

Charge Distribution and Ionic Character

Betaine salicylate exhibits a complex charge distribution pattern arising from its ionic nature and multiple functional groups [7] [15]. The compound exists as an ionic complex where the positively charged betaine cation interacts with the negatively charged salicylate anion [17]. Electrostatic potential surface analysis reveals that the betaine component possesses a high proportion of polar surface area consistent with its hydrophilic character [10].

The quaternary ammonium nitrogen in the betaine moiety carries a formal positive charge, which is delocalized through the surrounding methyl groups [13] [15]. The carboxylate group in the betaine component bears a formal negative charge, creating an internal zwitterionic structure [11]. This charge separation within the betaine molecule contributes to its high dipole moment and water solubility characteristics [15].

The salicylate component demonstrates charge delocalization throughout the aromatic ring system [10]. The phenolate oxygen carries a partial negative charge, while the carboxylate group exhibits resonance stabilization through delocalization of the negative charge between the two oxygen atoms [17]. Quantum chemical calculations indicate that the salicylic acid component serves as the primary active site in terms of electronic properties [10].

Table 3: Charge Distribution Analysis

| Structural Component | Formal Charge | Charge Character |

|---|---|---|

| Quaternary Ammonium | +1 | Localized positive |

| Betaine Carboxylate | -1 | Localized negative |

| Phenolate Oxygen | Partial - | Resonance stabilized |

| Salicylate Carboxylate | -1 | Resonance stabilized |

Density functional theory calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital are both located on the salicylic acid component, indicating that this moiety dominates the electronic properties of the complex [10]. The energy gap between these frontier orbitals suggests enhanced stability compared to the individual components [10].

Stereochemistry and Conformational Analysis

The stereochemical analysis of betaine salicylate reveals an achiral molecular structure with no defined stereocenters in the conventional sense [7]. The compound crystallizes in the orthorhombic space group Pbca, with lattice parameters of a = 10.211 Å, b = 10.775 Å, and c = 22.531 Å [10]. Each unit cell contains eight betaine salicylate molecules arranged in a specific three-dimensional pattern [10].

Single crystal analysis demonstrates that the molecules adopt a layered arrangement when viewed along the crystallographic axes [10]. The salicylic acid components form parallel arrangements with an interlayer spacing of 5.28 Å, while betaine molecules are sandwiched between these aromatic layers [10]. The dihedral angle between adjacent phenyl rings within the same layer measures 80.13 degrees, whereas the angle between phenyl rings from different layers is only 12.31 degrees [10].

The conformational flexibility of betaine salicylate is limited by the rigid aromatic ring system and the constraint imposed by intermolecular hydrogen bonding [10]. The salicylic acid component maintains planarity due to the intramolecular hydrogen bond between the phenolic hydroxyl and carboxyl groups, forming a six-membered chelate ring [17]. This intramolecular hydrogen bond measures 1.83 Å in length, which is longer than that observed in pure salicylic acid crystals [10].

Table 4: Conformational Parameters

| Structural Feature | Measurement | Description |

|---|---|---|

| Intralayer Dihedral Angle | 80.13° | Between adjacent phenyl rings |

| Interlayer Dihedral Angle | 12.31° | Between phenyl rings in different layers |

| Intramolecular Hydrogen Bond | 1.83 Å | O-H···O distance |

| Interlayer Spacing | 5.28 Å | Distance between aromatic layers |

The wavy stacking arrangement of molecules results in a more loosely packed structure compared to the individual component crystals, contributing to the lower melting point observed for the complex [10]. Hirshfeld surface analysis indicates reduced pi-pi stacking interactions between molecules due to the insertion of betaine components, which increases the spacing between adjacent salicylic acid moieties [10].

Component Moiety Interactions

The interaction between the betaine and salicylic acid components occurs primarily through hydrogen bonding and electrostatic attractions [10] [17]. The most significant intermolecular interaction is the hydrogen bond formed between the carboxyl group of betaine and the carboxylate group of salicylate, with bond lengths of 2.542 Å and 2.474 Å observed in different molecular environments [17] [18]. These hydrogen bonds are nearly linear and significantly shorter than typical intermolecular hydrogen bonds [17].

Crystallographic analysis reveals that betaine and salicylic acid molecules are connected alternately through specific hydrogen bonding patterns [10]. The oxygen atoms from the salicylate carboxylate group serve as acceptors for hydrogen bonds from both the betaine carboxyl group and other neighboring molecules [10]. The hydrogen bond designated as O3-H4···O4 measures 1.53 Å in length, which is shorter than intermolecular hydrogen bonds within pure salicylic acid crystals, indicating stronger binding interactions [10].

The component interaction is further stabilized by resonance-assisted hydrogen bonding effects [10]. Nuclear magnetic resonance spectroscopy demonstrates significant chemical shift changes in the betaine component upon complex formation, particularly for protons adjacent to the carboxyl group [10]. The integration of both components results in modified thermal properties, with the complex exhibiting a melting point of approximately 112 degrees Celsius, which is lower than either pure component [10].

Table 5: Intermolecular Interaction Analysis

| Interaction Type | Distance (Å) | Donor | Acceptor |

|---|---|---|---|

| Primary Hydrogen Bond | 2.542 | Betaine COOH | Salicylate COO- |

| Secondary Hydrogen Bond | 2.474 | Betaine COOH | Salicylate COO- |

| Strengthened Hydrogen Bond | 1.53 | Salicylate OH | Betaine COO- |

| Intramolecular Bond | 1.83 | Phenolic OH | Carboxyl O |

Betaine salicylate presents as a white to off-white crystalline powder [1] [2] [3] [4] [5] [6] [7]. The compound exhibits a consistent physical appearance across multiple commercial sources, with variations ranging from pure white to slightly off-white coloration. The crystalline nature of the powder is a fundamental characteristic that distinguishes it from amorphous forms and contributes to its stability and handling properties.

The organoleptic characteristics of betaine salicylate are notably mild. The compound is characterized as having either no odor or a faint characteristic odor [4] [6] [7]. This near-odorless profile makes it particularly suitable for cosmetic and pharmaceutical applications where strong odors would be undesirable. The absence of strong olfactory properties is consistent with the compound's synthetic origin and purification processes, which remove volatile impurities that might contribute to odor.

The crystalline structure contributes to the compound's handling properties and processing characteristics. The powder exhibits good flow properties and can be processed through standard pharmaceutical and cosmetic manufacturing equipment. The particle size distribution typically allows for 100% passage through an 80-mesh screen [8], indicating uniform particle size suitable for formulation purposes.

Melting Point Behavior (102-114°C)

The melting point of betaine salicylate exhibits a range of 102-114°C, with variations reported across different sources and analytical methods [1] [3] [9] [4] [10] [7]. This range reflects both the inherent variability in analytical techniques and potential differences in sample purity and preparation methods.

| Source | Melting Point Range (°C) | Citation |

|---|---|---|

| Fengchen Group | 102-106 | [1] |

| Unilong Industry | 107-109 | [3] |

| ChemicalBook | 107-109 | [10] |

| East Chemsources | 110-114 | [7] |

| Jinan Pengbo | 108 | [4] |

The melting point behavior is characteristic of a pure organic compound with defined crystal structure. The sharp melting point range suggests minimal polymorphic variations and good crystalline order. This thermal behavior is important for processing conditions and stability assessments during manufacturing and storage.

Solubility Parameters in Different Solvents

Betaine salicylate demonstrates selective solubility characteristics that are crucial for its formulation and application properties. The compound exhibits limited solubility in water at room temperature, with a reported solubility of 0.74 g/100g at 25°C [4] [6] [11]. This relatively low aqueous solubility is a key characteristic that differentiates it from highly water-soluble salts.

| Solvent | Solubility | Temperature | Citation |

|---|---|---|---|

| Water | 0.74 g/100g (slightly soluble) | 25°C | [4] [6] [11] |

| Ethanol | Soluble | Room temperature | [1] [12] |

| Methanol | Soluble | Room temperature | [6] |

| Isopropanol | Soluble | Room temperature | [6] |

| Oils | Soluble | Room temperature | [12] |

| Anhydrous ether | Insoluble | Room temperature | [6] |

| Petroleum ether | Insoluble | Room temperature | [6] |

The compound shows good solubility in alcohols including ethanol, methanol, and isopropanol [1] [6] [12]. This alcohol solubility is particularly important for formulation purposes, as it allows for the preparation of alcoholic solutions and facilitates incorporation into various cosmetic and pharmaceutical bases. The solubility in oils extends its utility in oil-based formulations [12].

The insolubility in non-polar solvents such as anhydrous ether and petroleum ether [6] reflects the compound's amphiphilic nature, where the ionic character of the betaine salicylate salt prevents dissolution in purely lipophilic media. This selective solubility profile is advantageous for purification processes and formulation design.

pH Properties in Solution (2.0-5.0 in 10% solution)

The pH characteristics of betaine salicylate solutions are consistently acidic across different concentrations. For both 1% and 10% aqueous solutions, the pH range is reported as 2.0-5.0 [2] [5] [12] [7]. This acidic pH profile is fundamental to the compound's biological activity and stability.

| Concentration | pH Range | Citation |

|---|---|---|

| 1% aqueous solution | 2.0-5.0 | [2] |

| 10% aqueous solution | 2.0-5.0 | [2] [5] [12] [7] |

| Saturated aqueous solution | Approximately 2.7 | [6] |

The acidic pH is derived from the salicylic acid component of the compound, which contributes to the overall acidity when dissolved in water. This pH range is significant for several reasons: it provides optimal conditions for the keratolytic activity associated with salicylic acid derivatives, ensures stability of the compound in solution, and creates conditions that may enhance penetration through keratinized tissues.

The consistency of pH across different concentrations indicates good buffering capacity and suggests that the compound maintains its acidic character even at higher concentrations. This property is important for formulation stability and ensures predictable performance in various applications.

Density and Bulk Characteristics

The bulk density of betaine salicylate powder ranges from 0.55-0.75 g/mL [7], which is typical for crystalline pharmaceutical and cosmetic powders. This bulk density range affects packaging, storage, and handling considerations during manufacturing processes.

| Property | Value | Citation |

|---|---|---|

| Bulk Density | 0.55-0.75 g/mL | [7] |

| Crystal Density (calculated) | ~1.4 g/cm³ | [1] |

| Particle Size | 100% pass 80 mesh | [8] |

The calculated crystal density of approximately 1.4 g/cm³ [1] represents the true density of the crystalline material, which is higher than the bulk density due to inter-particle void spaces in the powder form. This difference between bulk and crystal density is normal for pharmaceutical powders and affects compaction behavior during processing.

The particle size distribution, with 100% passage through an 80-mesh screen [8], indicates uniform particle size suitable for consistent formulation performance. This size range facilitates uniform mixing, dissolution, and ensures consistent product performance across different batches.

Hygroscopic Behavior and Moisture Interactions

Betaine salicylate is characterized as non-hygroscopic [12] [13] [11], meaning it does not readily absorb moisture from the atmosphere. This property is particularly advantageous for storage stability and handling characteristics. The non-hygroscopic nature prevents caking, weight gain, and chemical degradation that might occur with moisture-sensitive compounds.

The compound demonstrates stability to both heat and light [12] [11], which contributes to its suitability for various applications and storage conditions. This stability profile indicates that betaine salicylate maintains its chemical integrity under normal storage and processing conditions without requiring special environmental controls.

The non-hygroscopic behavior is particularly important for powder handling and formulation stability. Unlike many organic salts that can absorb atmospheric moisture and become sticky or clumpy, betaine salicylate maintains its free-flowing powder characteristics. This property simplifies manufacturing processes and ensures consistent performance in formulated products.